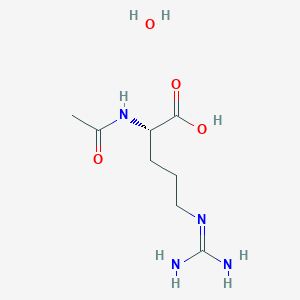
Ac-Arg-OHhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-arginine dihydrate, commonly referred to as Ac-Arg-OHhydrate, is an endogenous metabolite found in the serum of hemodialyzed renal insufficient pediatric patients . This compound is a derivative of the amino acid L-arginine, where the amino group is acetylated. It is known for its role in various metabolic pathways and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-arginine dihydrate typically involves the acetylation of L-arginine. The process begins with the protection of the amino group of L-arginine, followed by acetylation using acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of N-Acetyl-L-arginine dihydrate involves large-scale acetylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-arginine dihydrate undergoes various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form L-arginine.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like hydroxylamine and hydrazine can be used for substitution reactions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: L-arginine.
Substitution: Various substituted arginine derivatives.
Scientific Research Applications
N-Acetyl-L-arginine dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other arginine derivatives.
Biology: Studied for its role in metabolic pathways and as a biomarker for renal insufficiency.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a supplement for improving renal function.
Industry: Used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
N-Acetyl-L-arginine dihydrate exerts its effects by interacting with various molecular targets and pathways. It is known to modulate the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide. This modulation can lead to changes in vascular tone and blood flow. Additionally, the compound can influence the urea cycle and amino acid metabolism, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
L-Arginine: The parent compound of N-Acetyl-L-arginine dihydrate, known for its role in nitric oxide production.
N-Acetyl-L-citrulline: Another acetylated derivative of an amino acid, involved in the urea cycle.
N-Acetyl-L-ornithine: Similar in structure and function, involved in amino acid metabolism.
Uniqueness
N-Acetyl-L-arginine dihydrate is unique due to its specific acetylation, which imparts distinct biochemical properties. Unlike L-arginine, it has enhanced stability and solubility, making it more suitable for certain therapeutic applications. Its role as a biomarker for renal insufficiency also sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H18N4O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C8H16N4O3.H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);1H2/t6-;/m0./s1 |
InChI Key |
MHIHGBIZZDVUSY-RGMNGODLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


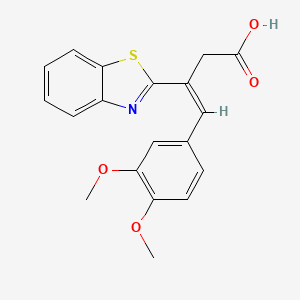
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
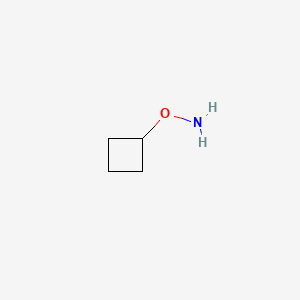
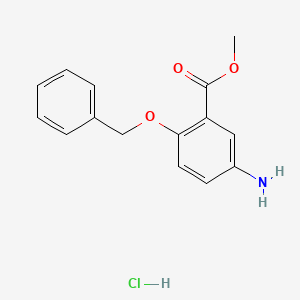
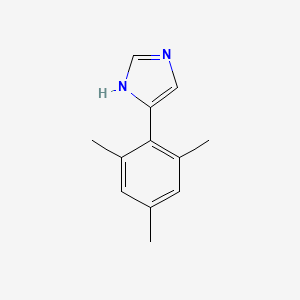
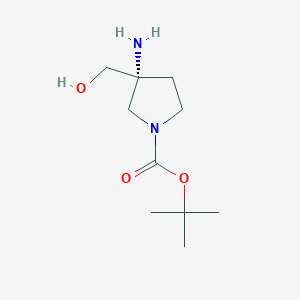
![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13058628.png)

![2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL](/img/structure/B13058640.png)
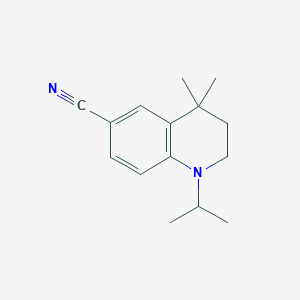
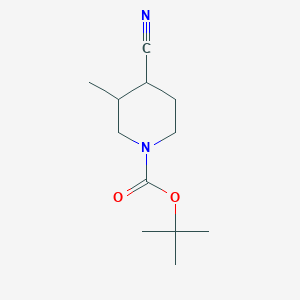
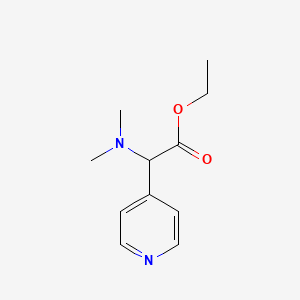

methylidene}hydroxylamine](/img/structure/B13058658.png)
